molecular formula C19H36O4 B12674666 1-Methylethane-1,2-diyl bis(5-methylheptanoate) CAS No. 97552-67-5

1-Methylethane-1,2-diyl bis(5-methylheptanoate)

Katalognummer: B12674666
CAS-Nummer: 97552-67-5
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: UFNOCRFONXFBKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylethane-1,2-diyl bis(5-methylheptanoate) is a heterocyclic organic compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol . It is known for its unique structure, which includes two ester groups attached to a central 1-methylethane-1,2-diyl backbone. This compound is primarily used in research and experimental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylethane-1,2-diyl bis(5-methylheptanoate) typically involves esterification reactions. One common method is the reaction of 1-methylethane-1,2-diol with 5-methylheptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for 1-Methylethane-1,2-diyl bis(5-methylheptanoate) are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylethane-1,2-diyl bis(5-methylheptanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 1-methylethane-1,2-diol and 5-methylheptanoic acid.

    Reduction: 1-methylethane-1,2-diol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methylethane-1,2-diyl bis(5-methylheptanoate) has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methylethane-1,2-diyl bis(5-methylheptanoate) primarily involves its ester groups. In biological systems, esterases can hydrolyze these groups to release the corresponding acids and alcohols. This hydrolysis can modulate the activity of the compound, making it useful as a prodrug. The molecular targets and pathways involved depend on the specific biological context and the enzymes present .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methylethane-1,2-diyl bis(5-methylheptanoate) is unique due to its specific ester groups and the presence of a 1-methylethane-1,2-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

97552-67-5

Molekularformel

C19H36O4

Molekulargewicht

328.5 g/mol

IUPAC-Name

3-methyl-2,5-bis(3-methylpentyl)hexanedioic acid

InChI

InChI=1S/C19H36O4/c1-6-13(3)8-10-16(18(20)21)12-15(5)17(19(22)23)11-9-14(4)7-2/h13-17H,6-12H2,1-5H3,(H,20,21)(H,22,23)

InChI-Schlüssel

UFNOCRFONXFBKB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CCC(CC(C)C(CCC(C)CC)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.